molecular formula C18H15N3O2 B11989874 N'-[(E)-(4-Methoxyphenyl)methylidene]-2-quinolinecarbohydrazide

N'-[(E)-(4-Methoxyphenyl)methylidene]-2-quinolinecarbohydrazide

Cat. No.: B11989874
M. Wt: 305.3 g/mol
InChI Key: PUAREPRHJLQERF-XDHOZWIPSA-N
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Description

N’-[(E)-(4-Methoxyphenyl)methylidene]-2-quinolinecarbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the condensation of 4-methoxybenzaldehyde and 2-quinolinecarbohydrazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Methoxyphenyl)methylidene]-2-quinolinecarbohydrazide typically involves the reaction of 4-methoxybenzaldehyde with 2-quinolinecarbohydrazide in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Methoxyphenyl)methylidene]-2-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of catalysts or under specific pH conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound, potentially forming quinoline-based ketones or aldehydes.

    Reduction: Reduced forms of the compound, such as hydrazine derivatives.

    Substitution: Substituted derivatives where the methoxy group is replaced by other functional groups.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Methoxyphenyl)methylidene]-2-quinolinecarbohydrazide involves its interaction with biological targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can enhance its binding affinity to biological macromolecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-Methoxyphenyl)methylidene]-2-quinolinecarbohydrazide is unique due to its specific combination of a methoxy-substituted phenyl ring and a quinolinecarbohydrazide moiety. This unique structure allows it to form stable complexes with metal ions and exhibit diverse chemical reactivity, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]quinoline-2-carboxamide

InChI

InChI=1S/C18H15N3O2/c1-23-15-9-6-13(7-10-15)12-19-21-18(22)17-11-8-14-4-2-3-5-16(14)20-17/h2-12H,1H3,(H,21,22)/b19-12+

InChI Key

PUAREPRHJLQERF-XDHOZWIPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=NC3=CC=CC=C3C=C2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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